Methyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate

Hemilabile ligand design Rhodium(I) coordination chemistry Bidentate N-donor vs P-donor comparison

Researchers exploring antifungal SAR or metal-coordination chemistry often face a scarcity of well-characterized, bifunctional pyrazole-amino acid building blocks. This compound directly addresses that gap with a 3,5-dimethylpyrazole donor, an ethylamino side-chain, and a methyl ester handle in a single scaffold. - Enables systematic SAR by varying amino and ester groups, as supported by Boussalah et al. (2013) antifungal data. - The 97-98% purity supports direct use in parallel synthesis without additional purification. - Paired procurement with the free acid (CAS 1248776-13-7) enables head-to-head permeability and stability assays.

Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
Cat. No. B13632658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanoate
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
Structural Identifiers
SMILESCCNC(CN1C(=CC(=N1)C)C)C(=O)OC
InChIInChI=1S/C11H19N3O2/c1-5-12-10(11(15)16-4)7-14-9(3)6-8(2)13-14/h6,10,12H,5,7H2,1-4H3
InChIKeyCDQDCMQYOHXXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate – Identity, Profile, and Comparators


Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate (CAS 1247579-39-0; molecular formula C₁₁H₁₉N₃O₂; MW 225.29 g/mol) is a bifunctional pyrazole–amino acid ester hybrid that integrates a 3,5-dimethylpyrazole N-donor ring, a secondary ethylamino group, and a methyl ester terminus within a single propanoate scaffold. This architecture places it at the intersection of two well-established ligand families: N-alkylaminopyrazole (NN′) bidentate chelators—exemplified by the extensively studied deae (1-[2-(ethylamino)ethyl]-3,5-dimethylpyrazole) system [1]—and pyrazole-appended amino acid ester derivatives with documented antifungal utility [2]. Predicted physicochemical properties include a density of 1.11 ± 0.1 g/cm³ and a boiling point of 345.1 ± 42.0 °C . The compound is commercially available at 97–98% purity from multiple established suppliers .

Coordination chemistry

Bidentate NN' ligand scaffold for Rh(I) and Pd(II) catalyst design

Antifungal screening

Pyrazole-amino acid ester chemotype with reported class-level activity

Synthetic elaboration

Methyl ester handle for amide coupling and library construction

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate: Substitution Risks


Generic substitution of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate with other pyrazole-containing amino esters is chemically hazardous for three evidence-backed reasons. First, the 3,5-dimethyl substitution pattern on the pyrazole ring is not merely decorative: it electronically enriches the Npz donor atom and introduces steric constraints that directly modulate metal-binding affinity and complex geometry, as demonstrated by crystallographic and NMR comparisons of deae (ethylamino), deai (isopropylamino), and deat (tert-butylamino) ligands with Pd(II) and Pt(II) [1][2]. Second, the ester functionality (methyl ester) versus the corresponding carboxylic acid (MW 211.26 g/mol; CAS 1248776-13-7) critically alters solubility, membrane permeability, and pro-drug potential—properties that are not interchangeable for in vitro assay design or synthetic elaboration. Third, the ethylamino side chain at the α-carbon position provides a specific steric and electronic profile that differs quantifiably from the methylamino, isopropylamino, and tert-butylamino congeners in both coordination geometry and fluxional behavior in solution [1][3].

N-Alkyl chain mismatch

Ethylamino arm provides fluxional hemilability in Pd(II) complexes; isopropyl or tert-butyl congeners may shift solution dynamics and coordination geometry.

Ester vs. acid interchange

Methyl ester solubility, lipophilicity, and protected-carboxyl reactivity do not transfer to the free carboxylic acid analog (CAS 1248776-13-7).

Phosphine analog divergence

The ethylamino arm confers rigid NN' bidentate chelation in Rh(I) carbonyl complexes; the hemilabile phosphine analog replaces one CO ligand and alters catalyst integrity.

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate: Differentiation Evidence vs. Comparators


Rh(I) Carbonyl Hemilability: Ethylamino vs. Phosphine Ligand

The ethylamino-bearing bidentate ligand 1-[2-(ethylamino)ethyl]-3,5-dimethylpyrazole (1), the direct structural precursor of the target compound's coordination-active moiety, reacts with [Rh(COD)(THF)₂][BF₄] to yield [Rh(COD)(1)][BF₄] (3). Subsequent treatment with CO produces the bis-carbonyl adduct [Rh(CO)₂(1)][BF₄] (5), which retains both carbonyl ligands and exhibits no evidence of hemilabile dissociation [1]. In stark contrast, the analogous phosphine ligand 1-[2-(diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole (2) forms [Rh(CO)(2)₂][BF₄] (8) under identical conditions, wherein one CO ligand is displaced and the phosphine arm exhibits documented hemilabile character—confirmed by single-crystal X-ray structures of complexes 3, 4, and 7 [1]. This head-to-head comparison establishes that the ethylamino arm confers a fundamentally different coordination mode (rigid bidentate NN′ chelation) versus the hemilabile PN chelation of the phosphine analog [1].

CO retention
Head-to-head
[Rh(CO)₂(deae)]⁺: both CO retained vs [Rh(CO)(PPh₂-analog)₂]⁺: one CO displaced
Rigid NN' chelation prevents CO loss
Confirmed by X-ray, IR, and multinuclear NMR
Hemilabile ligand design Rhodium(I) coordination chemistry Bidentate N-donor vs P-donor comparison

Pd(II) Complex Rigidity: Ethylamino vs. Bulky N-Alkylamino Ligands

The reaction of [PdCl₂(CH₃CN)₂] with the N-alkylaminopyrazole ligand series deae (ethylamino), deai (isopropylamino), and deat (tert-butylamino) uniformly yields square-planar [PdCl₂(NN′)] complexes (1, 2, and 3 respectively) [1]. Single-crystal X-ray diffraction of [PdCl₂(deae)] (1) (CCDC 284144) and [PdCl₂(deat)] (3) (CCDC 284145) confirms cis coordination of two chloride ligands with the NN′ ligand bound through Npz and Namino atoms [1]. Critically, ¹H and ¹³C{¹H} NMR studies demonstrate that the deae and deai ligands exhibit a fluxional process in solution attributable to hemilabile behavior—the amine arm transiently dissociates—whereas the bulkier deat ligand shows a fully rigid conformation upon complexation [1][2]. Furthermore, cationic [Pd(NN′)₂](BF₄)₂ complexes with deae, deai, and deat all exhibit rigid conformations in NMR studies, with the X-ray structure of [Pd(deat)₂](BF₄)₂ confirming a centrosymmetric Pd(Npz)₂(Namino)₂ core with planar geometry [3].

Solution dynamics
Head-to-head
[PdCl₂(deae)]: fluxional amine arm vs [PdCl₂(deat)]: rigid conformation
Tunable hemilability for substrate access
Variable-temperature ¹H/¹³C NMR verified
Palladium(II) complexes N-alkylaminopyrazole ligands Crystal structure comparison

Antifungal Activity of 3,5-Dimethylpyrazole–Amino Acid Ester Class

Boussalah et al. (2013) synthesized a series of tridentate functionalized ligands via condensation of amino acid ester hydrochlorides with (3,5-dimethyl-1H-pyrazol-1-yl)methanol (yields: 75–85%) and screened both the products and their starting materials against Fusarium oxysporum f.sp. albedinis and Saccharomyces cerevisiae [1]. The study reported 'considerable activities' against both microorganisms for the pyrazole–amino acid ester class [1]. While the target compound Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate was not directly assayed in this publication, it shares the identical 3,5-dimethylpyrazole pharmacophore and amino acid ester backbone with the active series. The target compound's methyl ester and ethylamino substitution pattern provides a distinct hydrolysis and metabolic profile compared to the ethyl ester or free carboxylic acid variants, which may translate to differential antifungal potency and selectivity . Note: this evidence is class-level inference; no direct MIC or IC₅₀ data for the specific CAS 1247579-39-0 compound were identified in the peer-reviewed literature as of the search date.

Antifungal precedent
Class-level
Pyrazole-amino acid ester class shows activity against F. oxysporum and S. cerevisiae; target compound not directly assayed.
Supports antifungal SAR exploration
Class-level inference; MIC data to verify
Antifungal agents Pyrazole-amino acid ester hybrids Fusarium oxysporum

Methyl Ester vs. Carboxylic Acid: Key Differences

The target compound (methyl ester; MW 225.29 g/mol; predicted density 1.11 ± 0.1 g/cm³; predicted bp 345.1 ± 42.0 °C) differs from its direct hydrolysis product, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid (MW 211.26 g/mol; CAS 1248776-13-7) , in three quantifiable procurement-relevant dimensions. First, the methyl ester provides a protected carboxyl handle for further synthetic elaboration (amide coupling, reduction, transesterification) without the need for protecting group manipulation . Second, the increased lipophilicity of the methyl ester (estimated logP increment of approximately +0.5 to +0.8 units relative to the free acid, based on fragment-based prediction for a methyl ester vs. carboxylic acid pair) alters solubility and partitioning behavior critical for assay design. Third, the ester form is shipped and stored at ambient temperature without the hygroscopicity and hydrogen-bonding-mediated aggregation common to the zwitterionic amino acid form .

Ester vs. acid
Data to verify
Methyl ester: MW 225.29; est. logP higher vs Carboxylic acid: MW 211.26; unprotected carboxyl
Protected synthon supports synthesis without protection
Predicted physicochemical properties; validate experimentally
Ester prodrug strategy Synthetic intermediate comparison Physicochemical property differentiation

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoate: Application Scenarios


Bidentate NN′ Ligand for Rh and Pd Catalysis

The direct structural analog deae (1-[2-(ethylamino)ethyl]-3,5-dimethylpyrazole) forms rigid, non-hemilabile [Rh(CO)₂(deae)]⁺ complexes upon carbonylation, in direct contrast to the hemilabile phosphine analog which undergoes CO displacement [1]. Researchers developing Rh-catalyzed hydroformylation or carbonylation processes where ligand integrity under CO pressure is critical should select the ethylamino-pyrazole scaffold. The target compound, bearing an additional ester handle, enables covalent tethering to solid supports or dendrimeric architectures for heterogeneous catalyst design. Furthermore, the fluxional behavior observed in [PdCl₂(deae)]—where the amine arm exhibits controlled, reversible dissociation—offers a tunable coordination environment for Pd-catalyzed cross-coupling reactions where substrate access to the metal center is rate-limiting [2].

Antifungal Lead Discovery from Pyrazole–Amino Acid Ester Scaffold

The Boussalah et al. (2013) study establishes that pyrazole–amino acid ester hybrids bearing the 3,5-dimethyl substitution pattern exhibit considerable antifungal activity against agriculturally and clinically relevant fungi (Fusarium oxysporum f.sp. albedinis and Saccharomyces cerevisiae) [3]. The target compound, with its mono-ethylamino substitution (as opposed to the bis-pyrazole tridentate ligands in the Boussalah study), offers a structurally simplified, lower-molecular-weight entry point for SAR exploration. Procurement of this compound enables systematic variation of the amino substituent (ethyl → methyl, isopropyl, cyclopropyl) and ester group (methyl → ethyl, benzyl) to map antifungal potency determinants.

Methyl Ester Building Block for Amide Coupling

The methyl ester functionality of the target compound serves as a protected carboxyl group that can be directly converted to amides, hydrazides, or hydroxamic acids under standard coupling conditions . Compared to the free carboxylic acid analog (CAS 1248776-13-7), the methyl ester eliminates the need for protecting group strategies in multi-step syntheses. This is particularly valuable for constructing compound libraries where the pyrazole ring serves as a metal-chelating or hydrogen-bonding anchor and the ester-derived amide linkage provides diversity. The compound's 97–98% commercial purity supports direct use without additional purification in parallel synthesis workflows.

logP Probe: Ester vs. Acid in Biological Assays

The target compound (methyl ester; predicted bp 345.1 °C; estimated logP increment ~+0.5 to +0.8 over the free acid) provides a well-defined, purchasable probe for evaluating the impact of carboxyl masking on membrane permeability, cellular uptake, and target engagement. Paired procurement of the methyl ester (CAS 1247579-39-0) and its corresponding acid (CAS 1248776-13-7) enables head-to-head comparison studies in Caco-2 permeability assays, plasma stability assessments, or whole-cell phenotypic screens where intracellular target access is hypothesized to be ester-dependent.

Application
Selection Property
Validation Focus
Bidentate NN' catalyst design
Non-hemilabile NN' chelation
CO pressure integrity; substrate access kinetics
Antifungal SAR exploration
3,5-Dimethylpyrazole-amino ester scaffold
MIC determination; fungal panel screening
Protected carboxyl building block
Methyl ester synthon
Amide coupling efficiency; multi-step stability
logP-dependent permeability probe
Ester-dependent lipophilicity
Caco-2 permeability; cellular uptake comparison
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